Locacorten-vioform
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
52932-94-2 |
|---|---|
Molecular Formula |
C36H41ClF2INO7 |
Molecular Weight |
800.1 g/mol |
IUPAC Name |
5-chloro-7-iodoquinolin-8-ol;[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H36F2O6.C9H5ClINO/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4;10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3;1-4,13H/t14-,16+,17+,19+,20+,24+,25+,26?,27+;/m1./s1 |
InChI Key |
CVUQAAZGOGWDCF-SAPBVRDASA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F.C1=CC2=C(C(=C(C=C2Cl)I)O)N=C1 |
Other CAS No. |
52934-84-6 |
Synonyms |
Locacorten-Vioform Locorten-Vioform |
Origin of Product |
United States |
Constituent Chemical Compounds of Locacorten Vioform: Research Profiles
Flumethasone (B526066) Pivalate (B1233124): Research on its Corticosteroid Properties
Flumethasone pivalate is a moderately potent, synthetic, difluorinated corticosteroid ester designed for topical application. endodocuments.comhres.caendodocuments.comdrugbank.com Its pivalate ester form concentrates its action at the site of application. endodocuments.comhres.cadrugbank.com Research has extensively documented its anti-inflammatory, antipruritic, and vasoconstrictive properties. hres.camedchemexpress.comscientificlabs.co.uksigmaaldrich.com
The mechanism of action for flumethasone pivalate is characteristic of glucocorticoids. It functions as a glucocorticoid receptor agonist. drugbank.comscientificlabs.co.uksigmaaldrich.com Upon binding to specific cytoplasmic receptors, the resulting complex translocates to the nucleus, where it modulates the transcription of a variety of genes. drugbank.comscientificlabs.co.uksigmaaldrich.commedsafe.govt.nz This process leads to both the activation and repression of different genetic pathways. drugbank.comscientificlabs.co.uksigmaaldrich.com
The anti-inflammatory effects of corticosteroids like flumethasone are believed to involve the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins. drugbank.comscientificlabs.co.uksigmaaldrich.com By inhibiting phospholipase A2, these proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, as they block the release of their common precursor, arachidonic acid. drugbank.comscientificlabs.co.uksigmaaldrich.com This action results in a prompt decrease in local inflammation, exudation, and itching. hres.cadrugbank.comscientificlabs.co.uk
Furthermore, flumethasone exhibits immunosuppressive effects by reducing the function of the lymphatic system, decreasing immunoglobulin and complement concentrations, inducing lymphocytopenia (a reduction in lymphocytes), and interfering with antigen-antibody binding. drugbank.comscientificlabs.co.uksigmaaldrich.com
Table 1: Summary of Researched Properties of Flumethasone Pivalate
| Property | Mechanism of Action | Reference |
| Anti-inflammatory | Functions as a glucocorticoid receptor agonist; inhibits phospholipase A2 via lipocortins, thus blocking prostaglandin (B15479496) and leukotriene synthesis. | drugbank.comscientificlabs.co.uksigmaaldrich.com |
| Antipruritic | Reduces itching by decreasing local inflammation and nerve irritation. | hres.cadrugbank.commedchemexpress.com |
| Vasoconstrictive | Narrows blood vessels in the skin, which helps to reduce redness and swelling. | endodocuments.commedchemexpress.comnps.org.au |
| Immunosuppressive | Decreases the function of the lymphatic system, reduces immunoglobulin and complement levels, and interferes with antigen-antibody binding. | drugbank.comscientificlabs.co.uksigmaaldrich.com |
| Anti-proliferative | Inhibits the excessive growth of skin cells. | nps.org.au |
Clioquinol (B1669181): Research on its Antimicrobial and Related Characteristics
Clioquinol, a halogenated hydroxyquinoline derivative, is the antimicrobial component of Locacorten-Vioform. medsafe.govt.nzpatsnap.com It possesses a broad spectrum of activity against various pathogenic microorganisms. hres.caendodocuments.comnps.org.au Research has identified it as an effective antifungal and antibacterial agent, although its primary strength lies in its antifungal capabilities. patsnap.comnih.govresearchgate.net Clioquinol typically exerts a bacteriostatic action, meaning it inhibits the growth and reproduction of bacteria rather than killing them outright. endodocuments.comhres.caendodocuments.com
Scientific studies have demonstrated Clioquinol's activity against a wide range of fungi, including dermatophytes such as Trichophyton and Microsporum, as well as yeasts like Candida. endodocuments.comhres.caendodocuments.commedsafe.govt.nznps.org.au Its antibacterial action is most pronounced against gram-positive bacteria, such as staphylococci, while it has only a slight inhibitory effect on gram-negative bacteria. endodocuments.comhres.caendodocuments.com
One study investigated the antimicrobial spectrum of a 3% clioquinol cream using a modified agar (B569324) diffusion assay against 30 fungal strains and 5 bacterial strains. nih.govresearchgate.netresearchgate.net The results showed that clioquinol could inhibit the growth of most tested fungal species, confirming its broad antifungal spectrum, but its antibacterial activity was comparatively weak. nih.govresearchgate.netresearchgate.net The antifungal activity was rated as moderate against Dermatophytes and Candida albicans. nih.govresearchgate.netresearchgate.net
The mechanism of action for clioquinol is multifaceted. A key aspect is its function as a metal chelator, binding to metal ions like copper and zinc. patsnap.comd-nb.info This action disrupts essential metal-dependent enzymes within microbial cells, leading to their inactivation. patsnap.com Research in Candida albicans has shown that clioquinol can interfere with ion homeostasis, an effect that can be reversed by the addition of exogenous metal ions. d-nb.info This study also found that clioquinol could inhibit the yeast-to-hyphae transition and biofilm formation, which are crucial for the virulence of C. albicans. d-nb.info Additionally, some research suggests clioquinol can inhibit microbial DNA synthesis. patsnap.com
Table 2: Antifungal Spectrum of Clioquinol from Research
| Fungal Genus/Species | Efficacy/Activity Level | Reference |
| Candida (general) | Active | hres.caendodocuments.commedsafe.govt.nznps.org.au |
| Candida albicans | Moderate Activity | nih.govresearchgate.netresearchgate.net |
| Candida tropicalis | High Activity (largest inhibition zone in one study) | nih.govresearchgate.netresearchgate.net |
| Candida guilliermondii | High Activity (largest inhibition zone in one study) | nih.govresearchgate.netresearchgate.net |
| Microsporum | Active | hres.caendodocuments.commedsafe.govt.nznps.org.au |
| Trichophyton | Active | hres.caendodocuments.commedsafe.govt.nznps.org.au |
| Aspergillus (general) | Active | d-nb.info |
| Aspergillus terreus | High Activity (largest inhibition zone in one study) | nih.govresearchgate.netresearchgate.net |
| Fusarium solani | High Activity (largest inhibition zone in one study) | nih.govresearchgate.netresearchgate.net |
| Trichoderma harzianum | High Activity (largest inhibition zone in one study) | nih.govresearchgate.netresearchgate.net |
Synergistic and Antagonistic Research of Flumethasone Pivalate and Clioquinol Combinations within this compound
The formulation of this compound combines the anti-inflammatory and antipruritic effects of flumethasone pivalate with the antifungal and antibacterial properties of clioquinol. endodocuments.comhres.ca The primary rationale for this combination is to simultaneously address the inflammatory symptoms and the underlying microbial infection that often coexist in certain dermatological conditions. hres.ca
Research into the direct synergistic or antagonistic interactions between the two components is limited. However, available information suggests that the two compounds act independently according to their respective mechanisms without significantly interfering with one another. One study's microbiological testing demonstrated that the antimicrobial and antimycotic activity of clioquinol is not influenced by the presence of the corticosteroid. medsafe.govt.nz This finding indicates a lack of significant synergy or antagonism in terms of clioquinol's antimicrobial efficacy, suggesting the combination is effective because it provides two distinct therapeutic actions in a single application.
Molecular and Cellular Pharmacodynamics of Locacorten Vioform Constituents
Glucocorticoid Receptor Interactions of Flumethasone (B526066) Pivalate (B1233124)
Flumethasone Pivalate is a moderately potent, difluorinated corticosteroid ester recognized for its anti-inflammatory, antipruritic, and vasoconstrictive properties. drugbank.comendodocuments.com Its primary mechanism of action is centered on its function as a glucocorticoid receptor agonist. drugbank.comnih.govscientificlabs.co.uk
Upon application, Flumethasone, the active moiety, binds to glucocorticoid receptors in the cytoplasm. drugbank.comnih.gov This binding event initiates the formation of a steroid-receptor complex. This complex then translocates into the nucleus, where it interacts with DNA, leading to a cascade of genetic activations and repressions. drugbank.comnih.govscientificlabs.co.uk This modulation of gene expression is the foundation of its anti-inflammatory effects.
The anti-inflammatory actions are largely attributed to the induction of lipocortins, which are phospholipase A2 inhibitory proteins. drugbank.comscientificlabs.co.uk By inhibiting phospholipase A2, Flumethasone effectively blocks the release of arachidonic acid from cell membranes. This action, in turn, controls the biosynthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. drugbank.comscientificlabs.co.uk
Furthermore, Flumethasone exerts an immunosuppressive effect by decreasing the function of the lymphatic system, reducing immunoglobulin and complement concentrations, inducing lymphocytopenia (a reduction in the number of lymphocytes in the blood), and interfering with antigen-antibody binding. drugbank.comscientificlabs.co.uk The fluorination at the C9-position of the steroid structure is a key modification that enhances its affinity for the glucocorticoid receptor. researchgate.net The pivalate ester form concentrates the anti-inflammatory action at the site of application. drugbank.comendodocuments.com
Table 1: Summary of Flumethasone Pivalate's Interaction with Glucocorticoid Receptors
| Feature | Description |
| Receptor Target | Glucocorticoid Receptor (GR) drugbank.comnih.gov |
| Action | Agonist drugbank.comnih.gov |
| Mechanism | 1. Binds to cytoplasmic GR. drugbank.com 2. Complex translocates to the nucleus. drugbank.comnih.gov 3. Modulates gene expression. nih.govscientificlabs.co.uk |
| Primary Downstream Effect | Inhibition of phospholipase A2 via lipocortins, blocking prostaglandin (B15479496) and leukotriene synthesis. drugbank.comscientificlabs.co.uk |
| Immunological Effects | Decreased lymphatic function, reduced immunoglobulins, lymphocytopenia, interference with antigen-antibody binding. drugbank.comscientificlabs.co.uk |
Mechanisms of Antimicrobial Action of Clioquinol (B1669181) at the Molecular Level
Clioquinol, a halogenated hydroxyquinoline, functions as a broad-spectrum antimicrobial agent, exhibiting bacteriostatic and antifungal properties. endodocuments.compatsnap.commims.com Its activity is particularly noted against fungi like Candida, Microsporum, and Trichophyton, as well as gram-positive bacteria such as Staphylococci. endodocuments.compediatriconcall.com The molecular mechanisms underlying its antimicrobial effects are multifaceted, involving metal ion chelation and interference with nucleic acid processes.
A significant aspect of Clioquinol's antimicrobial mechanism involves its interaction with microbial DNA. Research suggests that Clioquinol has the potential to interfere with DNA synthesis. patsnap.compatsnap.com It is hypothesized that the molecule can intercalate into the DNA strands, a process where a molecule inserts itself between the base pairs of DNA. patsnap.com This intercalation can disrupt the normal helical structure of DNA, hindering critical processes like replication and transcription, which can lead to mutations, strand breaks, and ultimately, microbial cell death. patsnap.compatsnap.com Some studies have also reported that Clioquinol can induce DNA double-strand breaks through a metal-independent mechanism. frontiersin.org However, other research involving a clioquinol-ruthenium complex found that this specific complex does not intercalate between DNA base pairs, suggesting its mechanism differs from that of clioquinol alone. rsc.orgresearchgate.net
A primary and well-documented mechanism of Clioquinol's action is its ability to chelate metal ions. patsnap.compatsnap.com Essential metal ions, particularly copper and zinc, serve as critical cofactors for a wide array of microbial enzymes. patsnap.comaacrjournals.org By binding to and sequestering these metal ions, Clioquinol effectively inactivates these metal-dependent enzymes, which are vital for microbial metabolism, survival, and replication. patsnap.commims.com This disruption of key enzymatic pathways leads to the inhibition of microbial growth. patsnap.com
Research has explored Clioquinol's inhibitory effects on specific enzymes. For instance, it has been investigated as an inhibitor of superoxide (B77818) dismutase-1 (SOD1), a metal-dependent enzyme, although studies suggest this may not be the primary mechanism of its cytotoxic action in all cases. aacrjournals.org More recent research has identified Clioquinol and its analogues as inhibitors of other critical enzymes, such as methionine aminopeptidases (MetAPs) in Mycobacterium tuberculosis and human angiotensin-converting enzyme 2 (hACE-2). nih.govtsu.edunih.gov This ability to inhibit a variety of metalloenzymes underscores the importance of chelation in its antimicrobial profile. patsnap.comtsu.edu
Table 2: Summary of Clioquinol's Antimicrobial Mechanisms
| Mechanism | Details | Target Molecules/Processes |
| DNA Inhibition | Believed to intercalate into DNA strands, disrupting the double helix structure. patsnap.com May also induce DNA double-strand breaks. frontiersin.org | DNA replication and transcription patsnap.compatsnap.com |
| Enzyme Inhibition via Metal Chelation | Binds and sequesters essential metal ions (e.g., copper, zinc) required for enzyme function. patsnap.compatsnap.comaacrjournals.org | Metal-dependent enzymes crucial for microbial metabolic pathways. patsnap.commims.com |
| Specific Enzyme Targets Investigated | Superoxide dismutase-1 (SOD1) aacrjournals.org, Methionine aminopeptidases (MetAPs) nih.gov, Angiotensin-converting enzyme 2 (ACE2) tsu.edu | Various metalloenzymes |
Pharmacokinetic Investigations of Locacorten Vioform Components
Percutaneous Absorption Studies of Clioquinol (B1669181)
The percutaneous absorption of clioquinol, the anti-infective component of Locacorten-Vioform, has been evaluated in various studies. Trials using different topical formulations of this compound have indicated that approximately 1.5% to 4% of the applied clioquinol is absorbed through the skin, a figure derived from urinary excretion data. medsafe.govt.nznps.org.aumedsafe.govt.nz Other research using clioquinol-containing creams and ointments reported a similar percutaneous absorption rate of 3-5% when applied to lesions covering 30-70% of the body surface area. pharmacyboardkenya.org
In studies on patients with widespread dermatoses, topical application of clioquinol resulted in serum concentrations ranging from 0.3 to 1.3 µg/ml by the second day of treatment. semanticscholar.org These plasma levels reached a plateau and remained consistent throughout the treatment period. pharmacyboardkenya.orgsemanticscholar.org The plasma half-life of topically absorbed clioquinol in humans has been estimated to be between 19 and 30 hours. pharmacyboardkenya.org One study on patients with skin diseases calculated a mean serum half-life of approximately 25 hours. semanticscholar.org Following the cessation of treatment, plasma concentrations fall to negligible levels within four days. pharmacyboardkenya.org Animal studies in dogs have shown a higher bioavailability of over 50% following percutaneous application. nih.gov It is also noted that topical absorption can be extensive and rapid, particularly when applied to eroded skin or under occlusive dressings. pharmacompass.com
| Parameter | Finding | Source Index |
|---|---|---|
| Absorption Rate (from urinary excretion) | 1.5% - 4% | medsafe.govt.nznps.org.aumedsafe.govt.nz |
| Absorption Rate (cream/ointment on lesions) | 3% - 5% | pharmacyboardkenya.org |
| Serum Concentration (patients with dermatoses) | 0.3 - 1.3 µg/ml | semanticscholar.org |
| Plasma Half-Life (topical) | 19 - 30 hours | pharmacyboardkenya.org |
| Mean Daily Urinary Excretion | 4.5% of applied amount | semanticscholar.org |
Research on Systemic Absorption of Flumethasone (B526066) Pivalate (B1233124)
Flumethasone pivalate is a moderately potent synthetic corticosteroid. nps.org.aumedsafe.govt.nz Research on its systemic absorption from topical formulations like this compound has shown minimal uptake. Studies have indicated that there is no demonstrable percutaneous absorption of flumethasone pivalate, even when applied with occlusive dressings. medsafe.govt.nznps.org.aumedsafe.govt.nzpharmacyboardkenya.org The presence of clioquinol in the formulation does not appear to alter the percutaneous absorption of flumethasone pivalate. pharmacyboardkenya.org
In general, topical corticosteroids can be absorbed from normal, intact skin, but absorption may be increased by factors such as inflammation, skin diseases, or the use of occlusive dressings over large surface areas. tga.gov.audrugfuture.com When absorbed dermally, these corticosteroids enter pharmacokinetic pathways similar to those administered systemically. tga.gov.au However, human absorption and toxicity studies specific to this compound have reported no systemic effects or impacts on the pituitary-adrenal axis. endodocuments.com
Metabolite Identification and Excretion Pathway Research of Clioquinol
Once absorbed, clioquinol is metabolized and eliminated from the body through several pathways. The primary route of elimination is through excretion in the urine. nps.org.aupharmacyboardkenya.org Research has identified that clioquinol is principally excreted as glucuronide and, to a lesser extent, sulfate (B86663) conjugates. nps.org.aupharmacyboardkenya.org Only trace amounts of the unchanged parent compound are found in the urine. nps.org.aupharmacyboardkenya.org
Studies in both rats and dogs have confirmed that biliary excretion is also a major route of elimination alongside the renal pathway. nih.gov In these animal models, the only metabolites identified in the bile and urine were sulfate and glucuronide conjugates, with no evidence of other metabolites being formed. nih.gov There is a notable difference between species in the extent of metabolism; rodents such as rats and mice exhibit rapid absorption and significant first-pass metabolism, leading to higher concentrations of glucuronate and sulfate conjugates compared to free clioquinol. nih.govresearchgate.net In contrast, humans, dogs, and monkeys produce fewer conjugates, resulting in higher relative concentrations of free clioquinol. nih.gov A proposed pathway suggests that clioquinol is first converted to its glucuronide form in the liver, then secreted into the bile and enters the intestine. google.com From there, a large portion is eliminated in the feces, while some is reabsorbed into the bloodstream and subsequently excreted by the kidneys. google.com Some reports have noted the excretion of iron chelates in the urine and feces, which can result in a greenish discoloration. nih.gov
The conjugation of clioquinol with glucuronic acid and sulfate is a key step in its metabolism and detoxification. ontosight.aiuomustansiriyah.edu.iq This process transforms the compound into more water-soluble forms, facilitating its excretion from the body. ontosight.ai
Investigations using thin-layer chromatography have definitively identified glucuronide and sulfate conjugates as the metabolites of clioquinol in the urine and bile of dogs and rats. nih.gov Significant species-specific differences in conjugation efficiency have been observed. nih.gov For instance, the proportion of unchanged clioquinol in the urine of dogs was found to be six to twenty times greater than in rats, indicating a much higher degree of conjugation in the latter. nih.gov
Further research in rats has revealed sex-based differences in metabolic pathways. jst.go.jp After administration, the predominant metabolite in the plasma of male rats is clioquinol sulfate, followed by clioquinol glucuronide. jst.go.jp In female rats, this order is reversed, with clioquinol glucuronide being the most abundant, followed by the sulfate conjugate. jst.go.jp This difference is thought to be attributable to a higher rate of sulfation in the liver of male rats. jst.go.jp The formation of clioquinol glucuronide involves attaching a glucuronic acid moiety to the parent molecule, a common metabolic pathway for detoxifying and eliminating drugs. ontosight.aiuomustansiriyah.edu.iq
| Aspect | Details | Source Index |
|---|---|---|
| Primary Metabolites | Glucuronide and sulfate conjugates | nps.org.aupharmacyboardkenya.orgnih.gov |
| Excretion Routes | Primarily urine; also bile | nps.org.aupharmacyboardkenya.orgnih.gov |
| Unchanged Drug in Urine | Traces only | nps.org.aupharmacyboardkenya.org |
| Species Differences | Rodents: High conjugation, higher metabolite levels than free drug. | nih.govresearchgate.net |
| Humans, Dogs, Monkeys: Lower conjugation, higher free drug levels. | nih.gov | |
| Sex Differences (Rats) | Males: Higher sulfation. Females: Higher glucuronidation. | jst.go.jp |
Antimicrobial and Anti Inflammatory Research of Locacorten Vioform
Spectrum of Antimicrobial Activity Research of Clioquinol (B1669181) Component
Clioquinol, a halogenated hydroxyquinoline, is a key active component in Locacorten-Vioform, responsible for its antimicrobial effects. Research has demonstrated that clioquinol possesses a broad spectrum of activity against various microorganisms, primarily exerting a bacteriostatic and fungistatic action, meaning it inhibits the growth and reproduction of bacteria and fungi rather than killing them outright. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nz Its mechanism of action is believed to involve the chelation of metal ions that are essential for microbial enzyme function, thereby disrupting their metabolic processes. google.compatsnap.com
Fungal Species Susceptibility Studies (e.g., Candida, Microsporum, Trichophyton)
Clioquinol has been shown to be effective against a range of pathogenic fungi. pediatriconcall.comendodocuments.commedsafe.govt.nz Studies have confirmed its activity against dermatophytes such as Microsporum and Trichophyton species, which are common causes of skin, hair, and nail infections. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nz Research has also highlighted its efficacy against various Candida species, including Candida albicans, a frequent cause of opportunistic fungal infections. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nzmdpi.comresearchgate.net
One study demonstrated that a 3% clioquinol cream exhibited fungistatic activity against Candida albicans and Microsporum canis, and fungicidal activity against Trichophyton mentagrophytes. researchgate.netresearchgate.net For Trichophyton rubrum and Trichophyton interdigitale, the antifungal activity of 3% clioquinol was found to be significantly stronger than 2% ketoconazole (B1673606) and 1% bifonazole. researchgate.netresearchgate.net Further research has shown that clioquinol can inhibit the formation of hyphae in Candida albicans, a crucial step in its pathogenesis. researchgate.netresearchgate.netd-nb.info The minimum inhibitory concentration (MIC) of clioquinol against various fungal species has been investigated, with one study reporting an MIC of 10 µg/ml for molds like Trichophyton, Candida, and Microsporum. pharmacyboardkenya.org
| Fungal Species | Clioquinol Activity | Supporting Research Highlights |
|---|---|---|
| Candida spp. (e.g., C. albicans, C. tropicalis, C. guilliermondii) | Fungistatic/Fungicidal | Inhibits growth and hyphae formation. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nzmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netd-nb.inforesearchgate.netnih.gov Activity can be stronger than other antifungal agents for certain species. researchgate.netresearchgate.netnih.gov |
| Microsporum spp. (e.g., M. canis) | Fungistatic | Effective against dermatophytes causing skin and hair infections. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nzresearchgate.netresearchgate.net |
| Trichophyton spp. (e.g., T. mentagrophytes, T. rubrum) | Fungicidal | Demonstrates stronger activity than some common antifungal medications. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nzresearchgate.netresearchgate.net |
Gram-Positive Bacterial Activity Research (e.g., Staphylococci, Streptococci)
Clioquinol is also active against a variety of gram-positive bacteria. pediatriconcall.comendodocuments.commedsafe.govt.nz Research has specifically noted its inhibitory effects on Staphylococci and Streptococci. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nz This makes it a valuable agent in treating mixed infections where both fungal and bacterial pathogens may be present.
Studies have reported that clioquinol demonstrates antibacterial activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and Streptococcus pyogenes. google.comresearchgate.net The minimum inhibitory concentration (MIC) for gram-positive bacteria such as Micrococcus epidermidis, Staphylococcus aureus, and Streptococcus haemolyticus has been reported to be 10 µg/ml. pharmacyboardkenya.org This bacteriostatic action helps to control the proliferation of these bacteria on the skin. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nz
| Gram-Positive Bacteria | Clioquinol Activity | Supporting Research Highlights |
|---|---|---|
| Staphylococci (e.g., S. aureus, S. epidermidis) | Bacteriostatic | Inhibits the growth of various staphylococcal species, including MRSA. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nzgoogle.comresearchgate.net |
| Streptococci (e.g., S. pyogenes) | Bacteriostatic | Effective against streptococcal species commonly involved in skin infections. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nzgoogle.comresearchgate.net |
Gram-Negative Bacterial Interactions and Modest Inhibitory Effects
The activity of clioquinol against gram-negative bacteria is generally considered to be modest or slight. pediatriconcall.comhres.caendodocuments.commedsafe.govt.nz While it is not the primary agent for treating infections caused by these organisms, some inhibitory effects have been observed. mdpi.comresearchgate.net Research indicates that higher concentrations of clioquinol are often required to inhibit gram-negative bacteria compared to gram-positive bacteria and fungi. pharmacyboardkenya.org For instance, the MIC for Pseudomonas aeruginosa has been reported to be 100 µg/ml. pharmacyboardkenya.org
Research into Anti-inflammatory and Vasoconstrictive Properties of Flumethasone (B526066) Pivalate (B1233124)
Flumethasone pivalate is a moderately potent, synthetic difluorinated corticosteroid that provides the anti-inflammatory, anti-allergic, antipruritic, and vasoconstrictive actions of this compound. hres.camedsafe.govt.nzmedex.com.bdscientificlabs.co.ukmedchemexpress.comdrugbank.comendodocuments.comhres.caendodocuments.com Its pivalate ester form helps to concentrate its action at the site of application, leading to a rapid reduction in symptoms like itching, redness, and swelling. hres.cadrugbank.comendodocuments.comhres.ca
The anti-inflammatory mechanism of flumethasone pivalate is thought to involve the induction of phospholipase A2 inhibitory proteins, known as lipocortins. scientificlabs.co.uk These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. scientificlabs.co.uk By suppressing the inflammatory cascade, flumethasone pivalate effectively reduces the signs and symptoms of inflammatory skin conditions. drugbank.commonochrome-games.com Its vasoconstrictive properties further contribute to reducing redness and exudation at the site of inflammation. hres.cascientificlabs.co.ukmedchemexpress.comdrugbank.comhres.caendodocuments.com
Investigations into Potential for Microorganism Resistance Development to Clioquinol
While clioquinol has been used for many years, the development of resistance by microorganisms is a potential concern, as with any antimicrobial agent. researchgate.net The misuse or overuse of topical antimicrobials can contribute to the selection of resistant strains. hres.caendodocuments.com
Research on Pseudomonas Resistance Mechanisms
Pseudomonas aeruginosa is a gram-negative bacterium known for its intrinsic and acquired resistance to many antimicrobial agents. frontiersin.orgfrontiersin.orgmdpi.com Its low outer membrane permeability and the presence of efflux pumps, which can actively transport antimicrobial compounds out of the bacterial cell, are key mechanisms of its resistance. frontiersin.orgfrontiersin.org While clioquinol has some activity against Pseudomonas, there is a risk of selective proliferation of resistant strains, especially in the context of long-term use. pharmacyboardkenya.org Research into the specific mechanisms of Pseudomonas resistance to clioquinol is ongoing, with studies suggesting that efflux pumps may play a role. nih.govasm.org One study indicated that the rarA gene in Klebsiella pneumoniae can confer resistance to clioquinol, suggesting a potential mechanism that could be present in other gram-negative bacteria. nih.gov
Advanced Analytical Methodologies for Locacorten Vioform Component Quantification
Chromatographic Techniques for Concurrent Analysis of Flumethasone (B526066) Pivalate (B1233124) and Clioquinol (B1669181)
Chromatographic methods are the cornerstone for the simultaneous analysis of Flumethasone Pivalate and Clioquinol, offering high resolution and sensitivity. Two primary techniques, Thin-Layer Chromatography (TLC) and Ultra-High Performance Liquid Chromatography (UHPLC), have been extensively developed and validated for this purpose. mdpi.comresearchgate.net These methods are capable of separating and quantifying the two active ingredients, even in the presence of other substances like preservatives. mdpi.com
Thin-Layer Chromatography (TLC) Methodological Developments
Thin-Layer Chromatography (TLC), particularly when coupled with densitometric scanning, provides a simple, cost-effective, and reliable method for the concurrent analysis of Flumethasone Pivalate and Clioquinol. researchgate.netcu.edu.eg
Recent methodological advancements have focused on optimizing the stationary and mobile phases to achieve clear separation of the components. One effective method utilizes silica (B1680970) gel 60 F254 plates as the stationary phase. cu.edu.egakjournals.com A key development has been the formulation of specific mobile phase systems. For instance, a mixture of benzene, ethyl acetate, and formic acid (in a 5:5:0.2 ratio by volume) has been shown to provide optimal separation on silica gel aluminum plates. mdpi.comresearchgate.net Another successful developing system consists of benzene, hexane, acetone, and formic acid (5:4:2:0.13 by volume). cu.edu.egakjournals.com Following separation, densitometric measurements are typically performed at a wavelength where both compounds can be detected, such as 235 nm or 250 nm. researchgate.netcu.edu.eg These TLC-densitometric methods have been validated for quantifying the drugs within specific ranges, for example, 0.3–4 µ g/band for Flumethasone Pivalate and 1.5–5 µ g/band for Clioquinol. cu.edu.eg
Table 1: TLC Method Parameters for Flumethasone Pivalate and Clioquinol Analysis
| Parameter | Method 1 researchgate.netakjournals.com | Method 2 cu.edu.eg |
|---|---|---|
| Stationary Phase | Silica gel aluminum plates F254 | Silica gel plates 60 F254 |
| Mobile Phase | Benzene:Ethyl Acetate:Formic Acid (5:5:0.2, v/v/v) | Benzene:Hexane:Acetone:Formic Acid (5:4:2:0.13, v/v/v) |
| Detection Wavelength | 250 nm | 235 nm |
| Flumethasone Pivalate (Rf) | 0.74 | 0.31 |
| Clioquinol (Rf) | 0.41 | 0.64 |
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and lower solvent consumption, making it a powerful tool for pharmaceutical analysis. researchgate.net
New UHPLC methods have been developed for the rapid and simultaneous quantification of Flumethasone Pivalate and Clioquinol. mdpi.com A common approach involves using a reversed-phase C18 column. mdpi.comresearchgate.net For example, one method employs an Inertsil ODS 5 µm C18 packed column at a controlled temperature of 30°C. mdpi.comresearchgate.net The mobile phase is a critical factor for achieving efficient separation. A combination of phosphate (B84403) buffer (pH 3) and acetonitrile (B52724) (35:65 by volume) has been successfully used, allowing for a complete elution of both components within just 3 minutes. mdpi.com Detection is often carried out using a photodiode array (PDA) detector, which allows for monitoring at multiple wavelengths. mdpi.comresearchgate.net These UHPLC methods demonstrate superiority in terms of speed and the ability to avoid interference from preservatives often found in cream formulations. researchgate.net
Method Validation Research in Pharmaceutical Formulations
To ensure that analytical methods are reliable, accurate, and reproducible, they must undergo rigorous validation in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). mdpi.comcu.edu.egakjournals.com Validation studies for TLC and UHPLC methods for Locacorten-Vioform components have been thoroughly conducted on pharmaceutical formulations such as ear drops and creams. mdpi.com
Validation parameters assessed include linearity, accuracy, precision, and specificity. mdpi.comakjournals.com
Linearity: The methods have shown excellent linearity over specific concentration ranges. For a TLC-densitometric method, the linear range was found to be 2.00–12.00 µ g/band for Flumethasone Pivalate and 2.00–10.00 µ g/band for Clioquinol. mdpi.com A corresponding UHPLC method demonstrated linearity in the ranges of 5.00–50.00 µg/mL for Flumethasone Pivalate and 5.00–60.00 µg/mL for Clioquinol. mdpi.com
Accuracy: The accuracy of the methods is often confirmed using the standard addition technique, where known amounts of the standard drug are added to the formulation. mdpi.commdpi.com The recovery percentages are then calculated to ensure the method can accurately quantify the analytes in the complex matrix of the pharmaceutical product. researchgate.net
Specificity: Specificity is demonstrated by the method's ability to resolve the peaks of the active ingredients from each other and from any other components, such as preservatives or degradation products. mdpi.com The clear separation of peaks in chromatograms confirms the specificity of the assay. mdpi.com
Precision: Precision, evaluated through repeatability and intermediate precision, has been found to be within acceptable limits for the developed methods. cu.edu.egakjournals.com
Table 2: Validation Parameters for Developed Analytical Methods
| Parameter | TLC-Densitometric Method mdpi.com | UHPLC Method mdpi.com |
|---|---|---|
| Linearity Range (Flumethasone Pivalate) | 2.00–12.00 µ g/band | 5.00–50.00 µg/mL |
| Linearity Range (Clioquinol) | 2.00–10.00 µ g/band | 5.00–60.00 µg/mL |
| Correlation Coefficient (r) | >0.999 | >0.999 |
| Accuracy (Recovery %) | Within acceptable limits | Within acceptable limits |
Interference Studies with Preservatives in Analytical Methods
Pharmaceutical creams and other topical formulations often contain preservatives to prevent microbial contamination. These preservatives can potentially interfere with the analytical quantification of the active ingredients. Phenoxyethanol (B1677644) is one such preservative that may be present in formulations containing Flumethasone Pivalate and Clioquinol. mdpi.comresearchgate.net
Recent research has specifically addressed this challenge. mdpi.comresearchgate.net Analytical methods have been developed that successfully separate the peaks of Flumethasone Pivalate and Clioquinol from the peak of the phenoxyethanol preservative. mdpi.com In one TLC method, using a mobile phase of benzene, ethyl acetate, and formic acid (5:5:0.2), phenoxyethanol was well-separated with an Rf value (0.61) distinct from those of Flumethasone Pivalate (0.74) and Clioquinol (0.41). researchgate.net Similarly, a developed UHPLC method demonstrated baseline separation, with phenoxyethanol eluting at a retention time (Rt) of 0.7 minutes, well before Flumethasone Pivalate (Rt = 1.8 min) and Clioquinol (Rt = 2.8 min). mdpi.comresearchgate.net This represents the first analytical approach for the concurrent assay of these two active compounds in the presence of phenoxyethanol in a cream formulation, ensuring that the preservative does not compromise the accuracy of the results. mdpi.comresearchgate.net
Preclinical Research Models for Locacorten Vioform Studies
Animal Model Applications in Pharmacological Activity Assessment
Animal models have been instrumental in assessing the therapeutic properties of Locacorten-Vioform, particularly its effects on the auditory system and its anti-allergic capabilities.
The guinea pig has served as a critical animal model for investigating the effects of this compound on the auditory system. A prospective experimental study was conducted to assess the potential ototoxicity of the compound when applied directly to the middle ear cavity. nih.govresearchgate.netnih.gov
In the study, 20 Hartley guinea pigs were divided into an experimental group and a positive control group. nih.govresearchgate.net The experimental group received this compound in one ear and a physiologic saline solution in the other. nih.govnih.gov The positive control group was treated with concentrated gentamycin, a known ototoxic agent, in one ear and saline in the other. nih.govnih.gov Auditory brainstem response (ABR) measurements were taken before and after the injections to quantify hearing loss. nih.govresearchgate.net
The results showed that the average hearing loss in ears treated with this compound was 32.1 dB, which was statistically significant compared to the 2.5 dB average loss in the saline-treated ears. nih.govnih.gov This level of hearing loss was comparable to the 33.0 dB loss observed in the gentamycin-treated group. nih.govnih.gov Furthermore, scanning electron microscopy revealed severe inflammation and ossification in the cochlea of the this compound-treated ears. nih.govresearchgate.netnih.gov These findings indicate that direct application of this compound to the middle ear of guinea pigs induces a significant inflammatory reaction and hearing loss. nih.govresearchgate.net
Table 1: Auditory Brainstem Response (ABR) Thresholds and Hearing Loss in Guinea Pigs
| Treatment Group | Substance Applied | Initial ABR Threshold (Average) | Final ABR Threshold (Average) | Average Hearing Loss (dB) |
|---|---|---|---|---|
| Experimental | This compound | 25.6±2.7 dB to 27.4±10.5 dB | 58.1±9.6 dB | 32.1 dB |
| Experimental (Control) | Normal Saline | 25.6±2.7 dB to 27.4±10.5 dB | 29.9±11.4 dB | 2.5 dB |
| Positive Control | Gentamycin | 25.6±2.7 dB to 27.4±10.5 dB | 58.6±29.6 dB | 33.0 dB |
Studies in various animal species have reportedly demonstrated the anti-allergic and anti-anaphylactic properties of this compound ear drops. medsafe.govt.nz The anti-inflammatory and anti-allergic effects are attributed to its flumetasone pivalate (B1233124) component, a moderately potent glucocorticoid. medsafe.govt.nzhres.canps.org.au While the literature affirms that these studies were conducted, specific details regarding the animal species used, methodologies, and quantitative results of these preclinical anti-allergic and anti-anaphylactic assessments are not extensively described in available documentation.
Guinea Pig Model Investigations (e.g., Auditory System Studies)
In Vitro Experimental Systems for Antimicrobial Evaluations
In vitro experimental systems are fundamental for characterizing the antimicrobial spectrum of this compound. These evaluations have established that the antimicrobial and antimycotic activity is derived from its clioquinol (B1669181) component and is not affected by the presence of the corticosteroid. medsafe.govt.nzmedsafe.govt.nz Clioquinol is a halogenated hydroxyquinoline derivative that exhibits a broad spectrum of activity against various pathogenic microorganisms, including fungi and gram-positive bacteria. hres.cahres.cahres.ca Its action is primarily bacteriostatic rather than bactericidal. hres.cahres.cahres.ca The compound has a more limited inhibitory effect on gram-negative bacteria. medsafe.govt.nzhres.canps.org.au
Minimum Inhibitory Concentration (MIC) studies have been performed to quantify the in vitro potency of clioquinol against a range of microorganisms. These tests determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. nih.gov
Studies have reported that the MIC of clioquinol is 10 µg/ml for many molds, such as Trichophyton, Candida, and Microsporum, as well as for most gram-positive bacteria, including Staphylococcus aureus and Streptococcus haemolyticus. pharmacyboardkenya.org For certain gram-negative bacteria, such as Pseudomonas aeruginosa and Serratia marcescens, a higher MIC of 100 µg/ml has been noted. pharmacyboardkenya.org More recent research evaluating clioquinol against specific dermatophyte strains found an MIC of 0.25 µg/mL for the TRU45 strain of Trichophyton rubrum. ufrgs.br
Table 2: Minimum Inhibitory Concentration (MIC) of Clioquinol Against Various Microorganisms
| Microorganism Category | Specific Examples | Reported MIC (µg/ml) |
|---|---|---|
| Fungi (Moulds/Yeasts) | Trichophyton sp. | 10 |
| Candida sp. | 10 | |
| Microsporum sp. | 10 | |
| Trichophyton rubrum (Strain TRU45) | 0.25 | |
| Gram-Positive Bacteria | Micrococcus epidermidis | 10 |
| Staphylococcus aureus | 10 | |
| Streptococcus haemolyticus | 10 | |
| Mycobacterium smegmatis | 10 | |
| Gram-Negative Bacteria | Pseudomonas aeruginosa | 100 |
| Serratia marcescens | 100 |
Historical Trajectory and Evolution of Locacorten Vioform Research
Early Research Findings and Their Impact on Subsequent Investigations
Early research into Locacorten-Vioform, a combination of flumethasone (B526066) pivalate (B1233124) and clioquinol (B1669181), established its efficacy in treating dermatological conditions, particularly those with secondary bacterial or fungal infections. A significant double-blind study involving 430 patients demonstrated that the combination cream was markedly more effective than its individual components—flumethasone pivalate 0.02% and clioquinol 3%—or a placebo in achieving both microbiological conversion and clinical improvement. karger.comkarger.com The study highlighted that Staphylococcus aureus was the most common bacterium isolated from the skin lesions, and all strains were sensitive to clioquinol. karger.comkarger.com These findings positioned this compound as a primary choice for infected dermatoses and pyodermas, especially in infants and children. karger.com
The broad-spectrum antimicrobial activity of clioquinol against bacteria, yeasts, and dermatophytes, combined with the anti-inflammatory properties of the difluorinated corticosteroid flumethasone pivalate, was a key focus of this initial research. karger.com This dual action was shown to be superior in controlling inflammation and preventing microbial complications on the skin. karger.com The early data underscored the advantage of the combination therapy, which influenced the direction of subsequent investigations toward exploring its utility in other localized infections.
One such area was otomycosis, a fungal infection of the external ear canal. healthdirect.gov.au While the use of this compound for this condition dates back to at least 1966, early English-language literature lacked robust studies on its efficacy and safety. nih.gov This gap spurred further research into its application in otic preparations.
The following table summarizes the key components of early this compound research:
| Research Aspect | Key Findings | Impact on Subsequent Research |
| Clinical Efficacy | Superior to individual components (flumethasone pivalate, clioquinol) and placebo for infected dermatoses. karger.comkarger.com | Established the rationale for the combination therapy and its use in clinical practice. |
| Microbiological Spectrum | Effective against Staphylococcus aureus, yeasts, and dermatophytes. karger.commedsafe.govt.nz | Guided its application in mixed bacterial and fungal skin infections. |
| Component Roles | Flumethasone pivalate provides anti-inflammatory action; clioquinol offers broad-spectrum antimicrobial coverage. karger.comendodocuments.com | Solidified the understanding of its mechanism of action. |
| Early Applications | Primarily used for infected dermatoses and pyodermas. karger.com | Led to exploration in other areas like otomycosis. healthdirect.gov.aunih.gov |
Trends in Research Focus Over Time
The focus of research on this compound has evolved from initial efficacy studies in dermatology to more specific applications and comparative analyses, particularly in the field of otology. While early studies in the 1960s and 1970s concentrated on establishing the fundamental effectiveness of the combination for skin infections, later research shifted towards evaluating its performance against other treatments and in different formulations. karger.comdrugbank.com
A notable trend has been the investigation of this compound for the treatment of otomycosis. researchgate.netnih.gov This led to systematic reviews and meta-analyses comparing its efficacy to other antifungal agents like clotrimazole (B1669251). researchgate.netnih.gov These reviews, however, often highlighted a lack of high-quality, comparative studies, pointing to a persistent knowledge gap. researchgate.netnih.gov For instance, a systematic review that included 14 studies found an efficacy rate of 73% for this compound in treating otomycosis, compared to 85% for clotrimazole, but noted the low quality and high heterogeneity of the included studies. researchgate.netnih.gov
More recent research, particularly in the 2020s, has also focused on the development of new analytical methods for the simultaneous determination of flumethasone pivalate and clioquinol in pharmaceutical formulations. researchgate.netmdpi.com These studies aim to improve quality control and ensure the potency and purity of the product. Techniques like thin-layer chromatography (TLC) and ultra-high-performance liquid chromatography (UHPLC) have been developed for this purpose. mdpi.comresearchgate.net
The table below illustrates the shifting focus of this compound research over the decades:
| Time Period | Primary Research Focus | Key Research Questions |
| 1960s-1970s | Efficacy in Dermatology | Is the combination more effective than its individual components for skin infections? karger.com What is its spectrum of antimicrobial activity? karger.com |
| 1980s-2000s | Application in Otology | How effective is this compound for treating otomycosis? researchgate.netscribd.com |
| 2010s-Present | Comparative Efficacy & Analytical Methods | How does this compound's efficacy compare to other treatments like clotrimazole for otomycosis? researchgate.netnih.gov What are reliable methods for analyzing the components in pharmaceutical formulations? researchgate.netmdpi.com |
Identification of Knowledge Gaps in Historical Literature
For the treatment of otomycosis, while some studies report efficacy rates, a 2016 systematic review found insufficient evidence to support the increased efficacy of either this compound or clotrimazole over the other. nih.gov This review highlighted the need for more robust comparative studies. nih.gov
Another identified gap pertains to the epidemiology, diagnosis, and treatment of otomycosis in specific regions, such as Africa. scribd.comsci-hub.se A review focusing on this region highlighted a need for better understanding of these aspects to improve patient outcomes. scribd.comsci-hub.se
Furthermore, while the individual properties of flumethasone pivalate and clioquinol are known, the potential for interaction and long-term effects of the combination, especially in chronic use, is not extensively documented in early literature. The focus has largely been on short-term efficacy.
The following table details the identified knowledge gaps in the historical research of this compound:
| Area of Knowledge Gap | Specifics of the Gap | Implications for Future Research |
| Comparative Clinical Trials | Lack of high-quality, randomized controlled trials comparing this compound to other treatments for otomycosis. researchgate.netnih.gov | Need for well-designed, head-to-head clinical trials to establish clear efficacy and safety profiles. |
| Regional Data | Limited information on the epidemiology, diagnosis, and therapeutic outcomes of otomycosis treated with this compound in specific geographical areas like Africa. scribd.comsci-hub.se | Calls for region-specific studies to tailor treatment guidelines and improve public health strategies. |
| Long-Term Effects | Insufficient data on the long-term consequences of chronic topical application of the combination. | Long-term observational studies are needed to assess potential cumulative effects. |
| Objective Efficacy Analysis | Heterogeneity in studies using objective analysis to assess treatment efficacy. researchgate.netnih.gov | Future studies should employ standardized and objective outcome measures. |
Emerging Research Avenues and Unaddressed Scientific Questions on Locacorten Vioform
Unexplored Antimicrobial Targets and Resistance Mitigation Strategies
The antimicrobial component of Locacorten-Vioform, clioquinol (B1669181) (5-chloro-7-iodo-8-quinolinol), possesses broad-spectrum activity against bacteria and fungi. drugbank.comkarger.com However, the precise molecular targets and the full extent of its antimicrobial mechanisms remain areas of active investigation. Recent studies have identified methionine aminopeptidases (MetAPs) in Mycobacterium tuberculosis as a novel target for clioquinol and its analogs. nih.gov This discovery opens up new avenues for exploring its efficacy against a wider range of pathogens and understanding its mode of action at a molecular level.
The rise of antimicrobial resistance (AMR) presents a significant challenge to the long-term efficacy of existing drugs, including clioquinol. jlabphy.orgbsmiab.org Fungal resistance, for instance, can arise from diminished drug accumulation due to efflux pumps or alterations in target proteins. researchgate.net Strategies to mitigate resistance are therefore crucial. One approach involves the development of derivative compounds with enhanced activity or different mechanisms of action. x-mol.net Another strategy focuses on combination therapies or the use of adjuvants that can overcome resistance mechanisms. consensus.app Further research is needed to identify specific resistance mechanisms to clioquinol in various microbes and to develop targeted strategies to counteract them. This includes exploring the potential for quorum sensing inhibitors and other anti-virulence compounds to be used in conjunction with clioquinol. jlabphy.org
Novel Analytical Techniques for Enhanced Compound Characterization
Accurate and efficient analytical methods are essential for the quality control and characterization of this compound and its individual components, flumethasone (B526066) pivalate (B1233124) and clioquinol. mdpi.com Several novel analytical techniques have been developed to improve upon existing methods.
For the simultaneous analysis of both components, innovative methods such as thin-layer chromatography (TLC) and ultra-high-performance liquid chromatography (UHPLC) have been introduced. mdpi.com These new techniques offer advantages in terms of speed and the ability to avoid interference from preservatives like phenoxyethanol (B1677644). mdpi.com Additionally, various UV-spectrophotometric methods, including dual-wavelength, first derivative ratio, and Fourier self-deconvolution, have been developed for the simultaneous green analysis of flumethasone pivalate and clioquinol. nih.govtandfonline.comdaneshyari.com These spectrophotometric platforms provide rapid, cost-effective, and environmentally friendly alternatives to chromatographic methods. nih.govtandfonline.com
For the individual analysis of clioquinol, methods based on its chelation with copper (II) ions have been developed, allowing for its determination in pharmaceutical and environmental samples. uobabylon.edu.iq High-performance liquid chromatography (HPLC) remains a widely used technique for the quantitative analysis of both flumethasone pivalate and clioquinol. researchgate.net A stability-indicating reverse phase HPLC method has also been developed for the analysis of clioquinol in bulk and pharmaceutical dosage forms. researchgate.net The development of these advanced analytical techniques is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing these compounds.
Potential for Derivative Compound Research and Structure-Activity Relationship Studies
The chemical structures of both flumethasone pivalate and clioquinol offer opportunities for the development of derivative compounds with potentially improved therapeutic properties. Research into derivatives aims to enhance efficacy, reduce potential side effects, and overcome microbial resistance.
For clioquinol, a member of the 8-hydroxyquinoline (B1678124) class, interest in creating new derivatives has emerged. x-mol.netrsc.org Studies have focused on modifying the 7-position of the clioquinol molecule, leading to the synthesis of a novel series of derivatives. x-mol.net These studies have revealed a clear structure-activity relationship, indicating that a free hydroxyl group at the 8-position and the introduction of a hydrophilic heterocyclic substituent at the 7-position are important for antifungal activity. x-mol.net Specifically, the addition of dimethoxy groups to a pyrimidinyl ring at the 7-position has shown promise against Candida albicans and dermatophytes. x-mol.net Further research into clioquinol derivatives is exploring their potential as α-glucosidase inhibitors. x-mol.netdntb.gov.ua
The corticosteroid component, flumethasone pivalate, also presents possibilities for derivative research. medchemexpress.comnih.gov By modifying the steroid backbone, it may be possible to create new compounds with altered anti-inflammatory potency or receptor selectivity. drugbank.com Understanding the structure-activity relationships of both clioquinol and flumethasone is critical for the rational design of new and more effective therapeutic agents.
Future Directions in Preclinical Model Development for Specific Biological Responses
Preclinical models are indispensable for investigating the biological effects of this compound and its components. These models provide a platform to study mechanisms of action, efficacy, and potential toxicities before clinical trials.
For studying the anti-inflammatory effects of flumethasone pivalate, various animal models have been utilized where glucocorticoids induce conditions like skin atrophy and insulin (B600854) resistance. researchgate.net These models are valuable for assessing the therapeutic potential of new corticosteroid derivatives and for understanding the molecular pathways involved in their anti-inflammatory action. researchgate.net For instance, flumethasone has been shown to have a potency 420 times that of cortisone (B1669442) in an animal model for anti-inflammatory activity. biocrick.com
Regarding clioquinol, preclinical models have been instrumental in exploring its neuroprotective and anticancer effects. In a mouse model of Huntington's disease, clioquinol treatment improved behavioral and pathological outcomes. pnas.org Clioquinol has also demonstrated anticancer efficacy in preclinical models of hematologic malignancies. researchgate.netnih.gov Furthermore, animal models have been used to investigate the ototoxicity of this compound, revealing that it can induce hearing loss in guinea pigs when applied to the middle ear. nih.gov Future development of more sophisticated and specific preclinical models, including in vitro and in vivo systems, will be crucial for further elucidating the diverse biological responses to this compound and for guiding the development of safer and more effective therapies.
Q & A
Basic Research: What are the pharmacological mechanisms underlying the anti-inflammatory and antimicrobial synergy of Locacorten-Vioform?
Methodological Answer:
To investigate the synergistic mechanisms, researchers can employ in vitro co-culture models of bacterial strains (e.g., Staphylococcus aureus) and human keratinocytes. Measure cytokine suppression (e.g., IL-6, TNF-α) via ELISA to assess Flumetasone’s anti-inflammatory effects . Concurrently, perform minimum inhibitory concentration (MIC) assays for Clioquinol to quantify antimicrobial activity. Factorial experimental designs can isolate interaction effects between the two components. For example, compare bacterial growth inhibition in the presence of Flumetasone alone, Clioquinol alone, and their combination .
Basic Research: How effective is this compound in managing eczematous dermatitis compared to monotherapy with corticosteroids or antifungals?
Methodological Answer:
Design a randomized controlled trial (RCT) with three arms:
This compound (Flumetasone 0.02% + Clioquinol 3%)
Flumetasone 0.02% monotherapy
Clioquinol 3% monotherapy
Primary endpoints: Reduction in Eczema Area and Severity Index (EASI) scores at 4 weeks. Secondary endpoints: Microbiological eradication rates. Use intention-to-treat analysis and adjust for confounding variables like baseline severity. Reference PICOT framework (Population: Adults with eczematous dermatitis; Intervention: Combination therapy; Comparison: Monotherapies; Outcome: EASI score; Time: 4 weeks) .
Advanced Research: What molecular pathways contribute to Clioquinol resistance in dermatophytic fungi, and how does this impact the long-term efficacy of this compound?
Methodological Answer:
Conduct genomic sequencing of Trichophyton rubrum isolates pre- and post-treatment with Clioquinol to identify mutations in target genes (e.g., ergosterol biosynthesis pathways). Use RNA-seq to analyze overexpression of efflux pumps (e.g., ABC transporters). Validate findings with in vitro susceptibility testing in the presence of efflux pump inhibitors. Longitudinal studies tracking resistance emergence in clinical populations can inform dosing adjustments or combination therapies .
Advanced Research: How do hepatic metabolism and drug-drug interactions influence the safety profile of this compound in immunocompromised populations?
Methodological Answer:
Perform pharmacokinetic studies in murine models with induced hepatic steatosis to quantify Flumetasone and Clioquinol clearance rates. Use LC-MS/MS to measure plasma concentrations and liver enzyme activity (e.g., CYP3A4). For clinical data, analyze adverse event reports from pharmacovigilance databases (e.g., FAERS) using disproportionality analysis (e.g., reporting odds ratios) for signals like hepatomegaly or lactic acidosis . Stratify results by comorbidities (e.g., HBV coinfection) and concomitant medications (e.g., antiretrovirals) .
Advanced Research: What experimental models best replicate the cutaneous pharmacokinetics of this compound to optimize topical formulation?
Methodological Answer:
Develop ex vivo human skin models using Franz diffusion cells to measure drug permeation rates. Compare formulations with varying lipid-to-water ratios. Incorporate confocal microscopy to visualize drug distribution in epidermal layers. Pair with in silico physiologically based pharmacokinetic (PBPK) modeling to predict systemic exposure. Validate with microdialysis in healthy volunteers .
Advanced Research: How do environmental factors (e.g., pH, temperature) affect the stability of Clioquinol in compounded this compound formulations?
Methodological Answer:
Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC to quantify degradation products (e.g., iodochlorhydroxyquin). Assess microbiological potency via time-kill assays against reference strains. Statistical analysis via factorial ANOVA can identify critical factors (e.g., pH, preservatives) impacting stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
